AD-mix-beta
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Overview
Description
Hydroquinidine 1,4-phthalazinediyl diether, also known as (DHQD)2PHAL, is a chiral catalyst and ligand . It has an empirical formula of C48H54N6O4 and a molecular weight of 778.98 .
Molecular Structure Analysis
The molecular structure of Hydroquinidine 1,4-phthalazinediyl ether mixture is represented by the formula C48H54N6O4 . The InChI string representation of the molecule is1S/C48H54N6O4/c1-5-29-27-53-21-17-31 (29)23-43 (53)45 (35-15-19-49-41-13-11-33 (55-3)25-39 (35)41)57-47-37-9-7-8-10-38 (37)48 (52-51-47)58-46 (44-24-32-18-22-54 (44)28-30 (32)6-2)36-16-20-50-42-14-12-34 (56-4)26-40 (36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29-,30-,31-,32-,43+,44+,45-,46-/m0/s1
.
Scientific Research Applications
Enantiodivergence in Chemical Reactions
- Hydroquinidine 1,4-phthalazinediyl diether is used in solvent-controlled enantiodivergence, as seen in the chlorocyclization of unsaturated carbamates. This process is influenced by the solvent's entropy-enthalpy balance, demonstrating its role in selective pathways (Garzan et al., 2013).
Asymmetric Brominative and Chlorinative Dearomatization
- The compound is a catalyst in the asymmetric brominative dearomatization reaction of benzofuran derivatives, leading to the creation of brominated spiro[benzofuran-2,5'-oxazoles] with high enantioselectivity (Liang et al., 2018).
- Similarly, it catalyzes the chlorinative dearomatization reaction of benzofuran derivatives, yielding chlorinated spiro[benzofuran-2,5′-oxazole]s (Liang et al., 2016).
Enantioselective Chlorocyclization
- It has been employed in the enantioselective chlorocyclization of olefinic amides, producing chiral chloro-substituted isobenzofuran-1(3H)-imine derivatives (Zhou et al., 2018).
Role in Photocatalysis and Molecular Switching
- The compound is involved in photocatalysis and molecular switching, as demonstrated in a study involving a bistable donor-acceptor [2]catenane, showcasing its potential in switchable molecular systems (Grunder et al., 2013).
Asymmetric N-Allylic Alkylation and Catalytic Reactions
- It catalyzes the asymmetric N-allylic alkylation of indoles, indicating its versatility in creating enantioselective compounds (Cui et al., 2009).
- Used in osmium-catalyzed dihydroxylations, it assists in yielding racemic or enantioenriched diols, showcasing its role in catalytic reactions (Blumberg & Martin, 2020).
Synthesis of Polymeric Materials
- Its derivatives are integral in the synthesis of various polymeric materials, such as poly(aryl ether ketone)s, indicating its significance in the field of polymer chemistry (Sun et al., 2007).
Asymmetric Oxidation of Sulfides
- It acts as a chiral ligand in the asymmetric oxidation of sulfides to sulfoxides, further underlining its utility in asymmetric catalysis (Kantam et al., 2005).
Mechanism of Action
- The primary targets of AD-mix-beta are alkenes in asymmetric dihydroxylation reactions. Specifically, it acts as an asymmetric catalyst for the Sharpless asymmetric dihydroxylation of alkenes .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
AD-mix-beta plays a significant role in biochemical reactions. It contains a chiral ligand (DHQD) 2 PHAL . This ligand is employed in the Sharpless Asymmetric Dihydroxylation of (E, E)- or (E, Z)-1,3-dienoates . It is also used in the preparation of β-hydroxy-γ-lactones from β,γ-unsaturated esters .
Cellular Effects
It is known that this compound acts as an oxidant used for the enantioselective synthesis of 2-Hydroxy-5-methyl-3-hexanone .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a catalyst in the Sharpless Asymmetric Dihydroxylation of alkenes . The chiral ligand (DHQD) 2 PHAL in this compound interacts with the alkenes to facilitate the dihydroxylation process .
Temporal Effects in Laboratory Settings
It is known that this compound is stable under normal conditions .
Metabolic Pathways
This compound is involved in the metabolic pathway of the Sharpless Asymmetric Dihydroxylation of alkenes . It interacts with the enzymes involved in this pathway to facilitate the dihydroxylation process .
Transport and Distribution
It is known that this compound is used in biochemical reactions as a catalyst .
Subcellular Localization
It is known that this compound is used in biochemical reactions as a catalyst .
Properties
IUPAC Name |
4-[(R)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-1-[(S)-[(2S,4R,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29-,30-,31-,32+,43+,44-,45+,46-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCBLVFHJWOYDN-SOBQURILSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@@H]1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@@H]([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148618-32-0 |
Source
|
Record name | AD-mix Ã? | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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